Polypodine b

Description

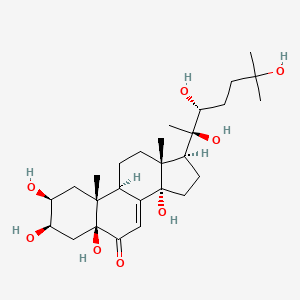

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,5S,9R,10R,13R,14S,17S)-2,3,5,14-tetrahydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O8/c1-22(2,32)9-8-20(30)25(5,33)19-7-11-26(34)16-12-21(31)27(35)14-18(29)17(28)13-24(27,4)15(16)6-10-23(19,26)3/h12,15,17-20,28-30,32-35H,6-11,13-14H2,1-5H3/t15-,17-,18+,19-,20+,23+,24+,25+,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMFLGNRCCFYOKL-ACCCYTKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=CC(=O)C4(C3(CC(C(C4)O)O)C)O)C1(CCC2C(C)(C(CCC(C)(C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3C(=CC(=O)[C@]4([C@@]3(C[C@@H]([C@@H](C4)O)O)C)O)[C@@]1(CC[C@@H]2[C@](C)([C@@H](CCC(C)(C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

18069-14-2 | |

| Record name | Polypodine B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18069-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID501044191 | |

| Record name | 5,20-Dihydroxyecdysone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501044191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18069-14-2 | |

| Record name | Polypodine B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018069142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,20-Dihydroxyecdysone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501044191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Natural Provenance of Polypodine B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources of Polypodine B, a phytoecdysteroid of significant interest for its potential pharmacological applications. The document outlines the primary plant sources, presents available data on its concentration, details experimental protocols for its extraction and quantification, and illustrates the biosynthetic pathway and experimental workflows.

Primary Natural Sources of this compound

This compound is a naturally occurring phytoecdysteroid found in a variety of plant species. The primary and most cited sources belong to the Polypodiaceae family, particularly the genus Polypodium. Other plant species have also been identified as containing this compound.

Key Botanical Sources:

-

Polypodium vulgare (Common Polypody): The rhizomes of this fern are a well-documented source of this compound.[1][2][3] Historically, Polypodium vulgare has been used in traditional medicine, and modern phytochemical analysis has identified ecdysteroids, including this compound, as active constituents.[2]

-

Lychnis flos-cuculi (Ragged Robin): This flowering plant has been shown to contain both 20-hydroxyecdysone and this compound.[4][5] Studies on in vitro cultures of Lychnis flos-cuculi have demonstrated that the roots, particularly from agitated cultures, can be a significant source of these ecdysteroids, with concentrations potentially exceeding those found in wild plants.[4]

-

Spinacia oleracea (Spinach): While more commonly known for its nutritional value, spinach has been identified as a source of phytoecdysteroids, including this compound.

-

Vitex Species: Various species within the Vitex genus, such as Vitex agnus-castus, are known to produce a range of secondary metabolites, including phytoecdysteroids. However, specific quantitative data for this compound in these species is not as well-documented as for Polypodium vulgare.

Quantitative Analysis of this compound in Natural Sources

Precise quantitative data for this compound concentration in its natural sources is not extensively available in publicly accessible literature. Most studies focus on the identification of various phytoecdysteroids or the quantification of the more abundant 20-hydroxyecdysone. The available information is summarized below.

| Plant Species | Plant Part | This compound Concentration | Method of Analysis | Reference |

| Lychnis flos-cuculi | Roots (in vitro culture) | Quantification performed, but specific values not detailed in available abstracts. | HPLC | [4] |

| Polypodium vulgare | Rhizomes | Qualitative presence confirmed. Quantitative data for polyphenols available, but not for ecdysteroids. | HPLC-DAD | [6] |

| Vitex agnus-castus | Fruits and Leaves | Qualitative presence of ecdysteroids noted, but quantitative focus is on other compounds like flavonoids and diterpenoids. | HPLC | [7] |

Note: The lack of readily available, specific quantitative data for this compound highlights a potential area for future research. The development of validated analytical methods for the routine quantification of this compound in various plant matrices would be highly beneficial for quality control and standardization of extracts.

Experimental Protocols

This section provides a detailed, synthesized methodology for the extraction, purification, and quantification of this compound from plant material, based on established protocols for phytoecdysteroids.

Extraction and Purification of this compound

Objective: To extract and purify this compound from dried plant material (e.g., Polypodium vulgare rhizomes).

Materials:

-

Dried and powdered plant material

-

Methanol or Ethanol (analytical grade)

-

Hexane (analytical grade)

-

Dichloromethane (analytical grade)

-

Ethyl acetate (analytical grade)

-

Silica gel for column chromatography (70-230 mesh)

-

Rotary evaporator

-

Glass column for chromatography

-

Beakers, flasks, and other standard laboratory glassware

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

Procedure:

-

Extraction:

-

Macerate the dried and powdered plant material in methanol or ethanol at room temperature for 24-48 hours. A solid-to-solvent ratio of 1:10 (w/v) is recommended.

-

Filter the extract and repeat the extraction process with fresh solvent two more times to ensure complete extraction of the phytoecdysteroids.

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

-

-

Solvent Partitioning (Liquid-Liquid Extraction):

-

Resuspend the concentrated crude extract in a mixture of methanol and water (e.g., 9:1 v/v).

-

Perform a liquid-liquid extraction with hexane to remove nonpolar compounds like lipids and chlorophyll. Discard the hexane phase.

-

Further partition the aqueous methanol phase against a series of solvents with increasing polarity, such as dichloromethane and ethyl acetate, to separate compounds based on their polarity. This compound, being a polar molecule, is expected to remain predominantly in the aqueous methanol phase.

-

-

Column Chromatography:

-

Prepare a silica gel column packed in a suitable non-polar solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate).

-

Adsorb the concentrated polar fraction onto a small amount of silica gel and load it onto the column.

-

Elute the column with a gradient of increasing polarity, starting with dichloromethane and gradually increasing the proportion of methanol.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., dichloromethane:methanol, 9:1 v/v) and visualizing with an appropriate reagent (e.g., vanillin-sulfuric acid followed by heating).

-

Pool the fractions containing this compound, as identified by comparison with a standard, and concentrate them using a rotary evaporator.

-

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of this compound in the purified plant extract.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution system is typically used.

-

Solvent A: Water (with 0.1% formic acid or acetic acid to improve peak shape).

-

Solvent B: Acetonitrile or Methanol (with 0.1% formic acid or acetic acid).

-

-

Gradient Program: A typical gradient might start with a low percentage of Solvent B (e.g., 10-20%) and increase to a high percentage (e.g., 80-90%) over 20-30 minutes to elute compounds of increasing hydrophobicity. The column should then be washed with a high percentage of Solvent B and re-equilibrated to the initial conditions before the next injection.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30 °C.

-

Detection Wavelength: Ecdysteroids typically show maximum absorbance around 242-254 nm. A DAD can be used to scan a range of wavelengths to determine the optimal wavelength for this compound.

-

Injection Volume: 10-20 µL.

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of a certified this compound standard in methanol.

-

Create a series of calibration standards by diluting the stock solution to known concentrations.

-

-

Sample Preparation:

-

Dissolve a known weight of the purified plant extract in methanol.

-

Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

-

-

Analysis:

-

Inject the calibration standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Inject the sample solution and identify the this compound peak based on its retention time compared to the standard.

-

Quantify the amount of this compound in the sample by using the calibration curve.

-

Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of phytoecdysteroids, including this compound, in plants is a complex process that originates from the mevalonate pathway, leading to the formation of sterol precursors. While the entire pathway is not fully elucidated, key steps have been identified.

Caption: Simplified biosynthetic pathway of this compound in plants.

Experimental Workflow for this compound Isolation and Quantification

The following diagram illustrates a typical workflow for the isolation and quantification of this compound from a plant source.

Caption: Experimental workflow for this compound isolation and analysis.

References

- 1. Polypodium Vulgare Rhizome Extract (Explained + Products) [incidecoder.com]

- 2. researchgate.net [researchgate.net]

- 3. Polypodium vulgare - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. Polypodium vulgare L. (Polypodiaceae) as a Source of Bioactive Compounds: Polyphenolic Profile, Cytotoxicity and Cytoprotective Properties in Different Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Polypodine B: A Technical Guide to its Discovery, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polypodine B, a naturally occurring phytoecdysteroid, has garnered scientific interest due to its notable biological activities. Initially identified from the bark of Dacrydium intermedium, this compound has since been isolated from various plant species. Structurally characterized as a 5β-hydroxyecdysterone, this compound demonstrates significant inhibitory effects against the pathogenic amoeba Acanthamoeba castellanii and exhibits moderate antifungal properties. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, and detailed experimental protocols for its isolation and biological evaluation. Furthermore, this document elucidates the hypothesized signaling pathways through which this compound may exert its anti-inflammatory effects, a key area for future therapeutic development. All quantitative data are presented in structured tables, and key experimental and signaling workflows are visualized using DOT language diagrams for enhanced clarity and comprehension by research and drug development professionals.

Discovery and History

This compound was first discovered as a natural ecdysone ester isolated from the bark of Dacrydium intermedium[1]. Phytoecdysteroids, including this compound, are analogues of insect molting hormones and are believed to serve as a defense mechanism for plants against insect predators[2]. Subsequent research has identified this compound in other plant species, including the winter wheat Triticum aestivum and Lychnis flos-cuculi[3]. Its structural similarity to 20-hydroxyecdysone, a major insect molting hormone, has positioned it as a compound of interest for investigating a range of biological activities[3].

Physicochemical Properties

This compound, also known as 5β-Hydroxyecdysterone, is a polyhydroxylated steroid. Its chemical structure is closely related to that of 20-hydroxyecdysone, with the key difference being an additional hydroxyl group.

| Property | Value | Source |

| Molecular Formula | C27H44O8 | PubChem CID: 441833 |

| Molecular Weight | 496.6 g/mol | PubChem CID: 441833 |

| IUPAC Name | (2S,3R,5S,9R,10R,13R,14S,17S)-2,3,5,14-tetrahydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-6-one | PubChem CID: 441833 |

| Synonyms | 5β-Hydroxyecdysterone, 5-beta-hydroxyecdysterone | MedChemExpress |

Biological Activity and Quantitative Data

This compound has demonstrated significant bioactivity, particularly against eukaryotic microorganisms. Its potential as an anti-parasitic and antifungal agent is a primary focus of current research.

Anti-Amoebic Activity

This compound exhibits potent inhibitory activity against Acanthamoeba castellanii, a free-living amoeba responsible for serious human infections, including amoebic keratitis and granulomatous amoebic encephalitis.

| Organism | Assay Type | Parameter | Value | Concentration/Time | Source |

| Acanthamoeba castellanii | Growth Inhibition | Inhibition Rate | ~96% | 0.5 mg/mL, 3 days | [1] |

| Acanthamoeba castellanii | Growth Inhibition | IC50 | 0.07 mg/mL | 3 days | [1] |

Antifungal Activity

This compound has been reported to possess moderate antifungal activity, suggesting its potential for development as an antifungal therapeutic.

Note: Specific IC50 or MIC values for this compound against fungal strains were not available in the reviewed literature. Further research is required to quantify its antifungal efficacy against a panel of pathogenic fungi.

Anti-inflammatory Activity

Phytoecdysteroids as a class are known to possess anti-inflammatory properties[2]. While direct studies on the anti-inflammatory mechanism of this compound are limited, it is hypothesized to modulate key inflammatory signaling pathways such as NF-κB, MAPK, and PI3K/Akt, which are common targets for anti-inflammatory natural products.

Note: Quantitative data (e.g., IC50 values for cytokine inhibition) on the anti-inflammatory activity of this compound are not yet extensively documented and represent a key area for future investigation.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized workflow for the isolation and purification of this compound from plant material, based on common methods for ecdysteroid extraction.

Methodology:

-

Extraction: Dried and powdered plant material is subjected to exhaustive extraction with a polar solvent such as methanol or ethanol, either through maceration or Soxhlet extraction.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in a water/methanol mixture and partitioned against a non-polar solvent like hexane to remove lipids and chlorophyll.

-

Column Chromatography: The aqueous layer is then subjected to column chromatography over silica gel or alumina, eluting with a gradient of increasing polarity (e.g., chloroform-methanol).

-

Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Preparative HPLC: Fractions rich in this compound are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) with a suitable reversed-phase column and mobile phase (e.g., methanol-water gradient) to yield the pure compound.

Acanthamoeba castellanii Viability Assay

This protocol outlines a method for determining the IC50 of this compound against A. castellanii.

Methodology:

-

Culture: Acanthamoeba castellanii trophozoites are cultured in a suitable axenic medium (e.g., PYG medium) at 25-30°C.

-

Plating: Trophozoites are harvested, counted using a hemocytometer, and seeded into 96-well microplates at a density of approximately 1 x 10^4 cells/well.

-

Treatment: A stock solution of this compound is prepared and serially diluted to achieve a range of final concentrations. These dilutions are added to the wells containing the amoebae. Control wells receive the vehicle solvent.

-

Incubation: The plates are incubated for 72 hours at the optimal growth temperature for the amoebae.

-

Viability Assessment: Cell viability is determined using a suitable method, such as the MTT assay, which measures metabolic activity, or by direct counting of viable and non-viable cells using trypan blue exclusion.

-

IC50 Determination: The percentage of inhibition is calculated for each concentration relative to the control. The IC50 value is then determined by plotting the inhibition percentage against the log of the concentration and fitting the data to a dose-response curve.

Antifungal Susceptibility Testing

A standard broth microdilution method can be adapted to determine the Minimum Inhibitory Concentration (MIC) of this compound against pathogenic fungal strains.

Methodology:

-

Inoculum Preparation: A standardized inoculum of the fungal strain is prepared in a suitable broth medium (e.g., RPMI-1640) according to CLSI guidelines.

-

Drug Dilution: this compound is serially diluted in the broth medium in a 96-well microplate.

-

Inoculation: Each well is inoculated with the fungal suspension. A positive control (fungus without drug) and a negative control (broth only) are included.

-

Incubation: The plate is incubated at the optimal temperature for the fungal species (e.g., 35°C) for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the positive control.

Hypothesized Signaling Pathways

Based on the known anti-inflammatory properties of phytoecdysteroids, this compound is hypothesized to exert its effects through the modulation of key inflammatory signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Its inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines and mediators.

Modulation of MAPK and PI3K/Akt Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways are also crucial in regulating inflammatory responses. This compound may interfere with these pathways to reduce inflammation.

Future Directions and Conclusion

This compound presents a promising natural product scaffold for the development of novel therapeutic agents. Its potent activity against Acanthamoeba castellanii warrants further investigation, including in vivo efficacy studies and mechanism of action elucidation. The moderate antifungal activity suggests that derivatization of the this compound structure could lead to more potent antifungal compounds.

A critical area for future research is the definitive characterization of its anti-inflammatory properties and the elucidation of the specific molecular targets within inflammatory signaling pathways. Validating the hypothesized inhibition of NF-κB, MAPK, and PI3K/Akt signaling will be crucial for its development as an anti-inflammatory drug.

References

- 1. Modulation of PI3K/AKT signaling and DFT modeling via selected pharmaceutical compounds attenuates carrageenan-induced inflammation and oxidative stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and properties of Polypodine B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polypodine B, a naturally occurring phytoecdysteroid, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and known biological functions of this compound. Detailed experimental protocols for its isolation and analysis are presented, alongside a summary of its reported anti-inflammatory, antifungal, and anticancer properties. This document aims to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Identification

This compound is a C27 steroid characterized by a cholest-7-en-6-one backbone and seven hydroxyl groups. Its systematic IUPAC name is (2β,3β,5β,14α,20R,22R,25)-2,3,5,14,20,22,25-heptahydroxycholest-7-en-6-one. It is also known by the synonym Ajugasterone A.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (2β,3β,5β,14α,20R,22R,25)-2,3,5,14,20,22,25-heptahydroxycholest-7-en-6-one[1] |

| Synonyms | Ajugasterone A, 5β-Hydroxyecdysterone[1] |

| CAS Number | 18069-14-2[1] |

| Molecular Formula | C₂₇H₄₄O₈[1][2] |

| Molecular Weight | 496.64 g/mol [1][3][2] |

| Exact Mass | 496.3036 g/mol [1] |

Physicochemical Properties

This compound is a white to off-white solid.[4] Due to its polyhydroxylated nature, it exhibits polarity and is soluble in organic solvents like dimethyl sulfoxide (DMSO) and alcohols.[5]

Table 2: Physicochemical Data for this compound

| Property | Value |

| Appearance | White to off-white solid[4] |

| Solubility | Soluble in DMSO[5] |

| Storage Conditions | Dry, dark, at 0-4°C for short term (days to weeks) or -20°C for long term (months to years)[5] |

| Purity | Typically available at >98% purity from commercial suppliers. |

Spectroscopic Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR data are crucial for the identification and structural confirmation of this compound. The chemical shifts are typically recorded in deuterated methanol (CD₃OD).

Table 3: ¹³C and ¹H NMR Spectral Data for this compound (in CD₃OD)

| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |

| 1 | 38.0 | - |

| 2 | 68.7 | 3.94 (ddd, J = 10.3, 6.5, 3.1) |

| 3 | 68.5 | 3.98 (ddd, J = 3.4, 3.1, 3.1) |

| 4 | 32.5 | - |

| 5 | 80.3 | - |

| 6 | 206.5 | - |

| 7 | 122.2 | 5.80 (d, J = 2.5) |

| 8 | 168.0 | - |

| 9 | 39.0 | 3.15 |

| 10 | 48.6 | - |

| 11 | 22.0 | - |

| 12 | 32.6 | - |

| 13 | 48.6 | - |

| 14 | 85.3 | - |

| 15 | 31.7 | - |

| 16 | 22.0 | - |

| 17 | 50.0 | - |

| 18 | 22.0 | 0.91 (s) |

| 19 | 24.5 | 1.19 (s) |

| 20 | 78.5 | - |

| 21 | 22.0 | 1.20 (s) |

| 22 | 77.9 | - |

| 23 | 34.0 | - |

| 24 | 34.0 | - |

| 25 | 71.3 | - |

| 26 | 29.5 | 1.18 (s) |

| 27 | 29.5 | 1.18 (s) |

Data compiled from Maliński et al., 2021.[5]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and elemental composition of this compound. The pseudo-molecular ion [M+Na]⁺ is typically observed at m/z 519.2921, corresponding to the formula C₂₇H₄₄O₈Na.[5]

Infrared (IR) Spectroscopy

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, including anti-inflammatory, antifungal, and anticancer effects. These activities are often attributed to its interaction with various cellular signaling pathways.

Anti-inflammatory Activity

Phytoecdysteroids, including this compound, have demonstrated anti-inflammatory properties.[1] While the precise mechanism for this compound is not fully elucidated, ecdysteroids are known to modulate inflammatory responses. One potential pathway involves the inhibition of the NF-κB signaling cascade, a key regulator of pro-inflammatory gene expression.

Caption: Putative anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.

Antifungal Activity

This compound has shown moderate antifungal activity.[4] A common target for antifungal agents is the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of fungal cell membranes. It is plausible that this compound interferes with one or more enzymes in this pathway.

Caption: Proposed antifungal action of this compound via inhibition of ergosterol biosynthesis.

Anticancer Activity

Ecdysteroids have been reported to possess anticancer properties.[1] Their mechanism of action can be multifaceted, potentially involving the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation. The PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer, is a plausible target for this compound.

Caption: Potential anticancer mechanism of this compound through inhibition of the PI3K/Akt/mTOR pathway.

Experimental Protocols

Isolation of this compound from Plant Material

The following protocol is a generalized procedure based on the methods described for the isolation of ecdysteroids from plant sources.

Caption: General workflow for the isolation of this compound from plant material.

Methodology:

-

Extraction: Dried and pulverized plant material (e.g., roots or herbs) is subjected to exhaustive extraction with 80% aqueous methanol under reflux.[5]

-

Concentration: The resulting extract is concentrated under reduced pressure to remove the methanol.

-

Partitioning: The aqueous residue is then partitioned against a non-polar solvent (e.g., hexane) to remove lipids and other non-polar compounds.

-

Solid-Phase Extraction (SPE): The aqueous layer is subjected to SPE on a reversed-phase C18 cartridge. The cartridge is washed with water to remove highly polar impurities, and then the ecdysteroids are eluted with increasing concentrations of methanol in water.

-

Chromatographic Purification: The ecdysteroid-rich fraction is further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column using a gradient of methanol or acetonitrile in water as the mobile phase.[6] Fractions are collected and monitored by analytical HPLC or TLC.

-

Final Purification: Fractions containing pure this compound are pooled, and the solvent is evaporated to yield the final product.

Analytical High-Performance Liquid Chromatography (HPLC)

Methodology:

-

Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[7]

-

Mobile Phase: A gradient of water (A) and methanol or acetonitrile (B), often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.[7]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at approximately 242 nm.[5]

-

Column Temperature: Maintained at a constant temperature, e.g., 25°C.

Antifungal Susceptibility Testing

A common method for evaluating antifungal activity is the broth microdilution assay.

Methodology:

-

Preparation of Fungal Inoculum: A standardized suspension of the fungal strain is prepared in a suitable broth medium (e.g., RPMI-1640).

-

Serial Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the fungal suspension.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the drug-free control.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

-

Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specific period (e.g., 1 hour).

-

Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production.

-

Incubation: The cells are incubated for a further 24 hours.

-

Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Calculation: The percentage of NO inhibition is calculated by comparing the nitrite levels in the treated wells to the LPS-stimulated control wells.

In Vitro Anticancer Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Viable cells with active metabolism convert MTT into a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be determined.

Conclusion

This compound is a promising natural product with a well-defined chemical structure and a range of interesting biological activities. This guide has provided a detailed overview of its chemical and physical properties, along with insights into its potential mechanisms of action. The experimental protocols outlined herein offer a foundation for researchers to further explore the therapeutic potential of this fascinating molecule. Further investigation into its specific molecular targets and signaling pathways will be crucial for its development as a potential therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. A validated HPLC-MS/MS method for the simultaneous determination of ecdysteroid hormones in subminimal amounts of biological material - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Two Ecdysteroids Isolated from Micropropagated Lychnis flos-cuculi and the Biological Activity of Plant Material - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. synapse.koreamed.org [synapse.koreamed.org]

The Biosynthesis of Polypodine B in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polypodine B, a phytoecdysteroid with significant biological activities, is a polyhydroxylated ketosteroid found in a variety of plant species. Its structural similarity to the more abundant 20-hydroxyecdysone suggests a close biosynthetic relationship. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway in plants. It details the probable enzymatic steps, summarizes quantitative data on its occurrence, outlines key experimental protocols for its study, and visualizes the proposed pathway and its regulation. While the complete enzymatic machinery is yet to be fully elucidated, this guide synthesizes the available evidence to provide a robust framework for researchers in natural product chemistry, plant biochemistry, and drug discovery.

Introduction

Phytoecdysteroids are a class of plant-derived secondary metabolites structurally analogous to insect molting hormones.[1][2] These compounds are believed to play a role in plant defense against insect herbivores.[3] Among the diverse array of known phytoecdysteroids, this compound has garnered interest due to its potential pharmacological properties. Structurally, this compound is 5β-hydroxy-20-hydroxyecdysone, indicating an additional hydroxyl group at the C-5 position when compared to the widespread phytoecdysteroid, 20-hydroxyecdysone (20E).[2] This structural feature is key to understanding its biosynthesis. This guide focuses on the core biosynthetic pathway leading to this compound in plants, providing a technical resource for its study and potential biotechnological production.

The this compound Biosynthesis Pathway

The biosynthesis of this compound is intricately linked to the general phytoecdysteroid pathway, which originates from the mevalonate pathway in the plant cell cytoplasm.[2][4] The pathway utilizes acetyl-CoA as the primary precursor to synthesize a C27 sterol backbone, which then undergoes a series of oxidative modifications to yield various ecdysteroids.

From Mevalonate to Cholesterol

The initial steps of the pathway are well-established and common to the synthesis of all steroids in plants. Acetyl-CoA is converted to isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) via the mevalonate pathway. A series of condensation reactions then lead to the formation of squalene, which is subsequently cyclized to form cycloartenol, a key intermediate in plant sterol synthesis. Through a series of enzymatic modifications, cycloartenol is converted to cholesterol.

The "Late-Stage" Oxidative Phase

From cholesterol, the pathway enters a phase of successive oxidation reactions, primarily hydroxylations, to form the characteristic polyhydroxylated structure of ecdysteroids. This part of the pathway is less defined, and the exact sequence of events can vary between plant species. However, based on the structures of co-occurring phytoecdysteroids and precursor feeding experiments, a likely sequence leading to 20-hydroxyecdysone has been proposed.[3]

The Final Step: 5β-Hydroxylation of 20-Hydroxyecdysone

The defining feature of this compound is the hydroxyl group at the 5β-position. This strongly suggests that the final step in its biosynthesis is the hydroxylation of 20-hydroxyecdysone.

20-Hydroxyecdysone → this compound

The enzyme responsible for this specific 5β-hydroxylation has not yet been definitively identified in any plant species. However, it is widely hypothesized to be a cytochrome P450 monooxygenase (CYP450) .[5][6][7] These enzymes are known to catalyze a wide range of hydroxylation reactions in steroid metabolism in both plants and animals.[6][8][9] The identification and characterization of this putative "ecdysteroid 5β-hydroxylase" is a key area for future research in phytoecdysteroid biosynthesis.

Figure 1: Proposed biosynthesis pathway of this compound in plants.

Regulation of this compound Biosynthesis

The biosynthesis of phytoecdysteroids, including this compound, is a tightly regulated process influenced by both developmental and environmental cues. While specific regulatory mechanisms for this compound are not well understood, general principles of phytoecdysteroid regulation likely apply.

-

Feedback Inhibition: The accumulation of end-product phytoecdysteroids, such as 20-hydroxyecdysone, may exert negative feedback control on earlier steps in the pathway.[3]

-

Hormonal Crosstalk: Plant hormones like brassinosteroids and jasmonic acid have been shown to influence the levels of phytoecdysteroids, suggesting a complex regulatory network.[10]

-

Transcriptional Regulation: The expression of biosynthetic genes, particularly the cytochrome P450s involved in the oxidative steps, is likely a key point of regulation.[11][12][13] Transcription factors responsive to developmental and environmental signals are probably involved.

References

- 1. Naturally Occurring Ecdysteroids in Triticum aestivum L. and Evaluation of Fenarimol as a Potential Inhibitor of Their Biosynthesis in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phytoecdysteroids: Distribution, Structural Diversity, Biosynthesis, Activity, and Crosstalk with Phytohormones [mdpi.com]

- 3. Ecdysteroids in spinach (Spinacia oleracea L.): biosynthesis, transport and regulation of levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Diverse reactions catalyzed by cytochrome P450 and biosynthesis of steroid hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Exploring the Potential of Cytochrome P450 CYP109B1 Catalyzed Regio—and Stereoselective Steroid Hydroxylation [frontiersin.org]

- 9. H2O2-Driven Hydroxylation of Steroids Catalyzed by Cytochrome P450 CYP105D18: Exploration of the Substrate Access Channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Editorial: Biosynthesis and regulation of plant specialized metabolisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

Phytoecdysteroids Similar to Polypodine B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytoecdysteroids (PEs) are a class of polyhydroxylated ketosteroids of plant origin that are structurally analogous to the steroid hormones of arthropods responsible for molting and metamorphosis.[1][2] These compounds are secondary metabolites that plants produce as a defense mechanism against phytophagous insects.[3] When ingested by non-adapted insects, PEs can disrupt normal development, leading to premature molting and death. Chemically, ecdysteroids possess a cyclopentanoperhydrophenanthrene skeleton, characterized by a cis-junction of the A and B rings and a 7-en-6-one chromophore.[4]

Polypodine B, also known as 5β-Hydroxyecdysterone, is a prominent phytoecdysteroid found in various plants, including the genus Polypodium.[4][5] Its unique structural features and biological activities have made it a compound of interest. This guide provides an in-depth overview of phytoecdysteroids structurally and functionally similar to this compound, focusing on their biological activities, underlying signaling pathways, and the experimental protocols used for their isolation and characterization.

Structural Analogs of this compound

This compound belongs to a large family of over 500 identified phytoecdysteroids.[4] Its structure is very similar to that of 20-hydroxyecdysone (20E), the most common and widely studied phytoecdysteroid.[4][6] The primary difference is an additional hydroxyl group at the C-5 position in this compound.[7] This and other subtle variations in hydroxylation patterns on the steroid nucleus or the side chain give rise to a diverse array of analogs with potentially different biological potencies.

The table below summarizes the key structural features of this compound and some of its most relevant analogs.

| Compound Name | Core Structure | Key Substitutions/Features |

| This compound | Ecdysterone | 5β-OH |

| 20-Hydroxyecdysone (20E) | Ecdysterone | Standard structure, no 5β-OH |

| Turkesterone | Ecdysterone | 11α-OH |

| Ponasterone A | Ecdysterone | Lacks 25-OH group |

| Makisterone A | Ecdysterone | C-24 Methyl group |

| Ajugasterone C | Ecdysterone | Carbonyl group at C-11 |

Quantitative Biological Activity

While phytoecdysteroids have a broad spectrum of reported biological activities in vertebrates, including anabolic, adaptogenic, hepatoprotective, and anti-inflammatory effects, quantitative data remains sparse in publicly available literature.[3][8][9] Unlike in insects, where their hormonal action is well-defined, their effects in mammals are non-hormonal and are thought to occur through the modulation of various signal transduction pathways.[8][9][10] They do not bind to vertebrate cytosolic steroid receptors.[9][10] The following table compiles available quantitative data for this compound and its close analogs.

| Compound | Assay Type | Target/Cell Line | Measured Effect | Potency (IC50 / EC50) |

| This compound | Growth Inhibition | Acanthamoeba castellani | Inhibition of growth | IC50 = 0.07 mg/mL |

| 20-Hydroxyecdysone | Receptor Binding | Drosophila melanogaster EcR | Agonist activity | EC50 ≈ 2 x 10⁻⁸ M |

| Ponasterone A | Receptor Binding | Drosophila melanogaster EcR | Agonist activity | EC50 ≈ 2 x 10⁻⁹ M |

Note: Data on anabolic and anti-inflammatory potency in vertebrate systems is not consistently reported in terms of IC50 or EC50 values in the reviewed literature. Research often describes effects qualitatively or as a percentage change relative to a control.

Signaling Pathways

The mechanisms of action for phytoecdysteroids differ significantly between insects and vertebrates.

Insect Ecdysteroid Signaling Pathway

In insects, ecdysteroids act as hormones by binding to a nuclear receptor complex. The ligand (e.g., 20E) enters the cell and binds to the Ecdysone Receptor (EcR). This ligand-bound receptor then forms a heterodimer with the Ultraspiracle protein (USP).[11] This complex translocates to the nucleus, where it binds to specific DNA sequences known as Ecdysone Response Elements (EREs), initiating the transcription of genes that regulate molting and metamorphosis.[12][13]

Figure 1: Insect Ecdysteroid Signaling Pathway.

Vertebrate Anti-Inflammatory Signaling

In mammals, the anti-inflammatory effects of phytoecdysteroids are attributed to their ability to modulate key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[14][15][16] In inflammatory states, signaling cascades lead to the phosphorylation and activation of MAPK proteins (e.g., p38, JNK) and the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and promotes the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-6. Phytoecdysteroids are proposed to interfere with the phosphorylation steps in these pathways, thereby downregulating the inflammatory response.[17][18]

References

- 1. The phytochemical, biological, and medicinal attributes of phytoecdysteroids: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phytoecdysteroids: Distribution, Structural Diversity, Biosynthesis, Activity, and Crosstalk with Phytohormones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Two Ecdysteroids Isolated from Micropropagated Lychnis flos-cuculi and the Biological Activity of Plant Material - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. Phytoecdysteroids and anabolic-androgenic steroids--structure and effects on humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phytoecdysteroids and Anabolic-Androgenic Steroids - Structure an...: Ingenta Connect [ingentaconnect.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti‑inflammatory effects of Nypa fruticans Wurmb via NF‑κB and MAPK signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antioxidant synergistic anti-inflammatory effect in the MAPK/NF-κB pathway of peptide KGEYNK (KK-6) from giant salamander (Andrias davidianus) - PubMed [pubmed.ncbi.nlm.nih.gov]

Polypodine B: A Phytoecdysteroid in Insect Defense Mechanisms

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polypodine B is a naturally occurring phytoecdysteroid, a class of plant-derived compounds that are structural analogues of insect molting hormones (ecdysteroids).[1][2] Found in various plants, such as those from the Polypodium and Silene genera, this compound plays a significant role in plant defense against phytophagous insects.[1][3] By mimicking the endogenous molting hormones of insects, this compound disrupts their normal development and physiological processes, leading to a range of detrimental effects. This technical guide provides a comprehensive overview of the biological role of this compound in insect defense, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant pathways and workflows.

Mechanism of Action: Endocrine Disruption

The primary mechanism by which this compound exerts its defensive effects on insects is through the disruption of the endocrine system.[2] As an ecdysteroid analogue, this compound can bind to the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP).[2] This binding mimics the action of the insect's natural molting hormone, 20-hydroxyecdysone (20E), but at inappropriate times or in unnatural concentrations. This leads to a cascade of adverse effects, including:

-

Molting Disruption: Premature or incomplete molting, leading to morphological abnormalities and death.

-

Growth Inhibition: Interference with normal growth and development, resulting in reduced larval weight.[1][4]

-

Antifeedant Effects: Deterring insects from feeding, leading to starvation and reduced fitness.

-

Increased Mortality: Ultimately leading to the death of the insect due to developmental failures and physiological stress.[1][4]

The severity of these effects can vary depending on the insect species, its developmental stage, and the concentration of this compound ingested.[1][4]

Quantitative Data on the Biological Effects of this compound

The following tables summarize the quantitative data from key studies on the effects of this compound and other phytoecdysteroids on various insect species.

Table 1: Effects of this compound on the Indian Meal Moth (Plodia interpunctella)

| Parameter | Treatment (this compound at 200 ppm) | Control | Observation Period | Source |

| Larval Mortality (%) | 36.7 | < 11 | 8 days | [4] |

| 46.7 | < 11 | 22 days | [4] | |

| Larval Weight Change (%) | -6.3 (slight initial increase followed by decrease) | +28.6 | 10 days | [4] |

| Pupation (%) | 43.4 | 79 | 28 days | [3] |

| Cannibalism (%) | 10 | < 7 | 10 days | [4] |

Table 2: Comparative Effects of Different Phytoecdysteroids on Plodia interpunctella (at 200 ppm after 22 days)

| Phytoecdysteroid | Larval Mortality (%) | Source |

| This compound | 46.7 | [4] |

| 20-Hydroxyecdysone (20E) | 52.5 | [4] |

| Ponasterone A | 64 | [4] |

| Makisterone A | 84 | [4] |

Table 3: Antifeedant Effects of Phytoecdysteroids on the Red Flour Beetle (Tribolium castaneum)

| Phytoecdysteroid | Concentration | Antifeedant Effect | Source |

| This compound | High doses | Lowest effect compared to other tested phytoecdysteroids | [5] |

| 20-Hydroxyecdysone | Not specified | Significant antifeedant activity | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the biological role of this compound in insect defense.

Insect Rearing

-

Plodia interpunctella (Indian Meal Moth):

-

Source: Larvae collected from infested dates.

-

Rearing Conditions: 28 ± 2°C, 70 ± 5% relative humidity, and a 16:8 hour light:dark photoperiod.

-

Diet: Wheat flour.

-

Containment: 0.25 L glass containers half-full with the diet. Emerging adults are transferred to new containers for mating and oviposition.[3]

-

-

Tribolium castaneum (Red Flour Beetle):

-

Source: Laboratory colony.

-

Rearing Conditions: Maintained in the dark at 30°C and 70% relative humidity.

-

Diet: Wheat flour supplemented with 5% (w/w) brewer's yeast.

-

Preparation of this compound-Treated Diet

-

Stock Solution Preparation: Dissolve this compound in 5% (v/v) methanol in distilled water to the desired stock concentration.[1]

-

Diet Incorporation:

-

Solvent Evaporation: Dry the treated and control diets in an oven at 35°C for 48 hours to evaporate the solvent.[1]

Insect Bioassays

-

Test Insects: Use fourth instar larvae that have been starved for 24 hours to induce a higher feeding rate.[1]

-

Experimental Setup: Place 10 larvae in a Petri dish containing 5 g of either the treated or control diet.[1]

-

Starvation Control: Include a group of larvae in Petri dishes with no food to distinguish between antifeedant effects and toxicity.[1]

-

Observations: Record larval weight, mortality, cannibalism, pupation, and adult emergence every two days for 30 days.[1]

-

Replication: Perform five replicates for each treatment group (treated, control, and starved).[1]

-

Test Insects: Use T. castaneum larvae.

-

Experimental Setup: Provide larvae with food pellets treated with different concentrations of this compound.

-

Observation: Observe the presence and feeding activity of the larvae on the treated food pellets over a set period.

-

Data Analysis: Compare the consumption of treated pellets to control pellets to determine the antifeedant index.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound

This compound, as a phytoecdysteroid, is believed to follow the same signaling pathway as the natural insect molting hormone, 20-hydroxyecdysone. The following diagram illustrates this pathway.

Caption: this compound signaling pathway in an insect cell.

Experimental Workflow for Insect Bioassay

The following diagram outlines a typical workflow for conducting an insect bioassay to evaluate the effects of this compound.

Caption: General workflow for an insect bioassay with this compound.

Conclusion

This compound demonstrates significant potential as a natural insect defense compound. Its mode of action, centered on the disruption of the insect endocrine system, leads to a variety of detrimental effects, including mortality and developmental abnormalities. The quantitative data, although still requiring further research to establish precise lethal doses for a wider range of pests, clearly indicates its efficacy. The experimental protocols outlined provide a foundation for researchers to further investigate the insecticidal properties of this compound and other phytoecdysteroids. As the demand for safer and more sustainable pest management strategies grows, plant-derived compounds like this compound represent a promising avenue for the development of novel biopesticides. Further research should focus on dose-response studies to determine LC50 and LD50 values, as well as field trials to assess its practical applicability in agricultural settings.

References

Polypodine B: A Technical Guide to a Bioactive Phytoecdysteroid

Abstract: Polypodine B is a naturally occurring polyhydroxylated steroid, classified as a phytoecdysteroid—a secondary metabolite found in a variety of plant species. Structurally similar to insect molting hormones, it is not toxic to mammals but exhibits a range of beneficial pharmacological properties, including anti-inflammatory, anabolic, and anti-parasitic activities. This technical guide provides an in-depth overview of this compound, consolidating current knowledge on its biosynthesis, physicochemical properties, and mechanisms of action. It includes a summary of quantitative biological data, detailed experimental methodologies for its study, and visual representations of its associated biochemical pathways and experimental workflows, intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Secondary metabolites are organic compounds produced by organisms that are not directly involved in the normal growth, development, or reproduction of the organism. In plants, these compounds often play a crucial role in defense against herbivores, pathogens, and environmental stresses. Phytoecdysteroids, a class of plant-derived steroids that mimic insect molting hormones (ecdysteroids), are a prime example of such defensive secondary metabolites.[1][2]

This compound is a prominent member of the phytoecdysteroid family, structurally characterized as a C27 cholestane derivative.[1][3] It is often found alongside its close analogue, 20-hydroxyecdysone, in various ferns, and other plants.[3][4] While its primary role in plants is believed to be defensive, providing protection against phytophagous insects[1], research has unveiled a spectrum of pharmacological activities in mammalian systems. These activities, which include anabolic and anti-inflammatory effects, position this compound as a compound of interest for therapeutic development.[1][5] This document serves as a comprehensive technical resource on the core aspects of this compound.

Physicochemical Properties

This compound is a white to off-white solid with a complex polyhydroxylated steroid structure. Its chemical and physical properties are summarized in the table below.[6][7]

| Property | Value | Reference |

| Molecular Formula | C₂₇H₄₄O₈ | [6] |

| Molecular Weight | 496.6 g/mol | [6] |

| IUPAC Name | (2S,3R,5S,9R,10R,13R,14S,17S)-2,3,5,14-tetrahydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-6-one | [7] |

| CAS Number | 18069-14-2 | [6] |

| Melting Point | 252-254 °C | [7] |

| XLogP3 | -0.3 | [6] |

| SMILES | C[C@]12CC[C@H]3C(=CC(=O)[C@]4([C@@]3(C--INVALID-LINK--O">C@@HO)C)O)[C@@]1(CC[C@@H]2--INVALID-LINK--(--INVALID-LINK--O)O)O | [6] |

Biosynthesis as a Secondary Metabolite

Phytoecdysteroids, including this compound, are synthesized in plants via the mevalonate pathway, a common route for the production of isoprenoids and steroids.[1][2] The biosynthesis begins with acetyl-CoA and proceeds through the key intermediate cholesterol. The subsequent conversion of cholesterol into the final ecdysteroid structure involves a series of oxidative modifications, including hydroxylations and the formation of the characteristic 7-en-6-one chromophore.[3]

A significant portion of this downstream pathway, specifically the steps converting 7-dehydrocholesterol to the initial ecdysteroid skeleton, remains poorly characterized and is often referred to as the "black box" of ecdysteroid biosynthesis.[8][9] However, research in insects has identified key enzyme families, such as short-chain dehydrogenases/reductases (encoded by genes like shroud), that are essential for these steps.[8][9] It is presumed that analogous enzymatic machinery exists in plants. The final steps to produce this compound involve multiple hydroxylations on the steroid nucleus and the side chain.

References

- 1. Structure-activity relationship of anti-inflammatory meroterpenoids isolated from Dictyopteris polypodioides in RAW264 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phytoecdysteroids: Distribution, Structural Diversity, Biosynthesis, Activity, and Crosstalk with Phytohormones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Regulation of NF-κB Subunits by Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 20-Hydroxyecdysone, from Plant Extracts to Clinical Use: Therapeutic Potential for the Treatment of Neuromuscular, Cardio-Metabolic and Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of PI3K/AKT and MAPK Signaling Pathways in Erythropoietin Signalization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.biologists.com [journals.biologists.com]

- 9. Non-molting glossy/shroud encodes a short-chain dehydrogenase/reductase that functions in the 'Black Box' of the ecdysteroid biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Polypodine B: A Comprehensive Technical Review of the Research Literature

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polypodine B, a phytoecdysteroid found in various plant species, has garnered scientific interest for its diverse biological activities. As a member of the ecdysteroid class of compounds, which are analogs of insect molting hormones, this compound's potential applications extend from agriculture to medicine. This technical guide provides an in-depth review of the existing research literature on this compound, consolidating quantitative data, detailing experimental methodologies, and visualizing key biological pathways and workflows to support further research and development efforts.

Chemical and Physical Properties

This compound is a polyhydroxylated steroid characterized by a C27 cholestane skeleton. Its chemical structure and properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C27H44O8 | [1] |

| Molecular Weight | 496.6 g/mol | [1] |

| IUPAC Name | (2S,3R,5S,9R,10R,13R,14S,17S)-2,3,5,14-tetrahydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-6-one | [1] |

| CAS Number | 18069-14-2 | [2] |

| Synonyms | 5β-Hydroxyecdysterone, Ajugasterone A | [2][3] |

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological effects, including anti-parasitic, antifungal, and phytotoxic activities. The following tables summarize the available quantitative data from the research literature.

Table 1: Anti-parasitic Activity of this compound

| Organism | Assay | Endpoint | Result | Concentration/Dose | Incubation Time | Reference |

| Acanthamoeba castellanii | Growth Inhibition | IC50 | 0.07 mg/mL | 0.05-0.5 mg/mL | 3 days | [3] |

Table 2: Antifungal Activity of this compound

No specific Minimum Inhibitory Concentration (MIC) values for this compound against fungal species were identified in the reviewed literature. The compound is reported to have moderate antifungal activity.

Table 3: Phytotoxic Activity of this compound

| Organism | Effect | Reference |

| Lactuca sativa (Lettuce) | Inhibition of germination and root/shoot length | [4] |

Specific quantitative data such as EC50 or LC50 values for the phytotoxic effects of this compound on Lactuca sativa were not available in the reviewed literature.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on this compound and related phytoecdysteroids.

Isolation and Purification of this compound from Polypodium vulgare

A general procedure for the isolation of ecdysteroids from Polypodium vulgare involves a combination of chromatographic techniques.

-

Extraction: Dried and powdered rhizomes of Polypodium vulgare are extracted with a suitable solvent system, typically a mixture of methanol and water.

-

Preliminary Purification: The crude extract is subjected to solvent partitioning to remove non-polar compounds.

-

Chromatographic Separation: The resulting extract is then purified using a series of chromatographic methods, which may include:

-

Column Chromatography: Using stationary phases like silica gel or reversed-phase C18 material.

-

Droplet Counter-Current Chromatography (DCCC): A liquid-liquid partition chromatography technique effective for separating polar compounds.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification of the isolated compounds.

-

-

Structure Elucidation: The structure of the purified this compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[5][6]

Anti-Amoebic Activity Assay against Acanthamoeba castellanii

The following is a generalized protocol for assessing the in-vitro activity of compounds against Acanthamoeba castellanii.

-

Culturing of A. castellanii: Trophozoites are cultured in a suitable axenic medium, such as Peptone-Yeast Extract-Glucose (PYG) medium, at 25-30°C.

-

Preparation of this compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium.

-

Inhibition Assay:

-

A. castellanii trophozoites are seeded into 96-well microplates.

-

The cells are treated with different concentrations of this compound.

-

The plates are incubated for a specified period (e.g., 72 hours).

-

-

Viability Assessment: Cell viability is determined using a suitable method, such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or by direct cell counting using a hemocytometer and trypan blue exclusion.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the parasite's growth, is calculated from the dose-response curve.[3]

Phytotoxicity Assay using Lactuca sativa (Lettuce)

A common method to assess the phytotoxicity of a compound is the seed germination and root elongation assay with Lactuca sativa.

-

Preparation of Test Solutions: this compound is dissolved in a suitable solvent and diluted with distilled water to obtain a range of test concentrations.

-

Seed Germination Assay:

-

Lettuce seeds are placed on filter paper in Petri dishes.

-

A specific volume of each test solution is added to the respective Petri dishes. A solvent control and a negative control (distilled water) are included.

-

The Petri dishes are incubated in the dark at a controlled temperature (e.g., 25°C) for a defined period (e.g., 5 days).

-

-

Data Collection:

-

The number of germinated seeds is counted.

-

The root and shoot length of the germinated seedlings are measured.

-

-

Data Analysis: The germination percentage, root and shoot elongation inhibition are calculated relative to the negative control.[7][8][9][10]

Signaling Pathways

The mechanism of action of phytoecdysteroids is often linked to their interaction with ecdysteroid receptors in insects. In mammals, evidence suggests that they may modulate various signaling pathways, including the PI3K/Akt, NF-κB, and MAPK pathways. While direct evidence for this compound's interaction with these pathways is limited, the following diagrams illustrate the generalized pathways that are likely relevant based on studies of other phytoecdysteroids.

Generalized Ecdysteroid Signaling Pathway in Insects

Caption: Generalized ecdysteroid signaling pathway in insects.

Potential PI3K/Akt Signaling Pathway Modulation by Phytoecdysteroids

Caption: Potential PI3K/Akt signaling modulation by phytoecdysteroids.

Potential NF-κB Signaling Pathway Modulation by Phytoecdysteroids

Caption: Potential NF-κB signaling modulation by phytoecdysteroids.

Experimental and Logical Workflows

To facilitate the design and execution of future research on this compound, the following workflow diagrams are provided.

Experimental Workflow for Bioactivity Screening of this compound

Caption: Experimental workflow for bioactivity screening.

Conclusion and Future Directions

This compound is a phytoecdysteroid with demonstrated biological activities, notably against the parasite Acanthamoeba castellanii and with observed phytotoxic effects. While the existing literature provides a foundation for understanding its potential, significant gaps remain. Future research should focus on:

-

Comprehensive Quantitative Analysis: Determining the MIC values of this compound against a panel of fungal pathogens and quantifying its insecticidal and phytotoxic effects with standardized metrics (LC50, EC50).

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound in various biological systems, particularly in mammalian cells. Investigating its direct interaction with receptors and its influence on key signaling nodes like PI3K, Akt, NF-κB, and MAP kinases will be crucial.

-

In Vivo Efficacy and Safety: Evaluating the in vivo efficacy and safety profile of this compound in relevant animal models to assess its therapeutic potential.

A more thorough understanding of this compound's biological activities and mechanisms of action will be instrumental in unlocking its full potential in the fields of medicine and agriculture. This technical guide serves as a comprehensive resource to inform and guide these future research endeavors.

References

- 1. This compound | C27H44O8 | CID 441833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. Ecdysteroids from Polypodium vulgare L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aloki.hu [aloki.hu]

- 8. jeeng.net [jeeng.net]

- 9. researchgate.net [researchgate.net]

- 10. Treated wastewater phytotoxicity assessment using Lactuca sativa: Focus on germination and root elongation test parameters [comptes-rendus.academie-sciences.fr]

Methodological & Application

Application Notes and Protocols for the Extraction of Polypodine B from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polypodine B, a phytoecdysteroid, has garnered significant interest within the scientific community due to its potential therapeutic properties. This document provides a comprehensive guide for the extraction and purification of this compound from plant sources. The detailed protocols outlined herein are intended to standardize the isolation process, ensuring high yield and purity for research and drug development purposes. This application note includes a step-by-step experimental workflow, quantitative data on extraction yields, and a visual representation of the extraction process.

Introduction

Phytoecdysteroids are a class of plant-derived compounds that are structurally analogous to insect molting hormones.[1] this compound is a notable member of this family and has been isolated from various plant species, including those from the Silene and Lychnis genera.[2][3] Research has indicated that this compound exhibits a range of biological activities, making it a promising candidate for further investigation in pharmaceutical applications.[4] The primary challenge in utilizing this compound lies in its efficient extraction and purification from complex plant matrices. This protocol aims to provide a robust and reproducible method to obtain high-purity this compound for scientific research.

Data Presentation

The following table summarizes the quantitative data for the extraction and purification of this compound from Silene brahuica, as reported in the literature. This data can serve as a benchmark for researchers following the outlined protocol.

| Parameter | Value | Reference |

| Plant Material | Dried aerial parts of Silene brahuica | [3] |

| Extraction Solvent | 70% Ethanol in Water | [5] |

| Solvent to Sample Ratio | 10:1 (v/w) | [5] |

| Extraction Temperature | 45°C | [5] |

| Extraction Duration | 48 hours | [5] |

| Crude Extract Yield | 12.5% (w/w) | [3] |

| This compound Yield | 0.8 mg/g of dry plant material | [3] |

| Final Purity | ≥ 98.7% | [3] |

Experimental Protocols

This section details the methodologies for the extraction, purification, and quantification of this compound from plant material.

Plant Material Preparation

-

Collection and Identification: Collect the aerial parts of the selected plant species (e.g., Silene brahuica). Ensure proper botanical identification.

-

Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved. Alternatively, use a plant dryer at a temperature not exceeding 40°C.

-

Grinding: Grind the dried plant material into a fine powder (approximately 40-60 mesh) using a mechanical grinder.

Extraction of this compound

-

Maceration: Weigh the powdered plant material and place it in a suitable container (e.g., a large glass flask).

-

Solvent Addition: Add 70% ethanol to the powdered plant material in a 10:1 solvent-to-sample ratio (v/w).[5]

-

Incubation: Seal the container and place it in a temperature-controlled shaker or water bath set to 45°C for 48 hours.[5] Ensure continuous agitation to maximize extraction efficiency.

-

Filtration: After 48 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Purification of this compound

3.1. Silica Gel Column Chromatography

-

Column Packing: Prepare a silica gel (60-120 mesh) column using a suitable non-polar solvent (e.g., hexane) as the slurry.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

-

Elution: Elute the column with a gradient solvent system of increasing polarity. A common gradient is hexane-ethyl acetate, followed by ethyl acetate-methanol.[5]

-

Start with 100% hexane and gradually increase the proportion of ethyl acetate.

-

Subsequently, introduce methanol to the ethyl acetate to elute the more polar compounds.

-

-

Fraction Collection: Collect fractions of the eluate in separate tubes.

-

TLC Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound. Use a suitable solvent system (e.g., dichloromethane:isopropanol:water) and visualize the spots under UV light (254 nm).

3.2. High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation: Pool the fractions identified to contain this compound and evaporate the solvent. Dissolve the residue in the HPLC mobile phase.

-

HPLC Conditions:

-

Fraction Collection: Collect the peak corresponding to the retention time of a this compound standard.

-

Purity Confirmation: Re-inject the collected fraction into the HPLC system to confirm its purity.

Quantitative Analysis

-

Standard Curve Preparation: Prepare a series of standard solutions of pure this compound of known concentrations.

-

HPLC Analysis: Inject the standard solutions into the HPLC system under the same conditions used for purification.

-

Calibration Curve: Plot a calibration curve of peak area versus concentration for the this compound standards.

-

Sample Analysis: Inject the purified this compound sample and the initial crude extract into the HPLC system.

-

Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve. Calculate the yield of this compound in mg per gram of dry plant material.

Mandatory Visualization

Caption: Experimental workflow for the extraction and purification of this compound.

Caption: Generalized signaling pathway of phytoecdysteroids in mammalian cells.

References

- 1. mdpi.com [mdpi.com]

- 2. Extraction and monitoring of phytoecdysteroids through HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preparative scale purification of shidasterone, 2-deoxy-polypodine b and 9a,20-dihydroxyecdysone from Silene italica ssp. nemoralis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The phytochemical, biological, and medicinal attributes of phytoecdysteroids: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.guilan.ac.ir [journals.guilan.ac.ir]

- 6. HPLC analysis of ecdysteroids in plant extracts using superheated deuterium oxide with multiple on-line spectroscopic analysis (UV, IR, 1H NMR, and MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Isolation and Purification of Polypodine B using HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polypodine B is a phytoecdysteroid, a class of naturally occurring steroid hormones found in various plants.[1][2] It is structurally similar to the insect molting hormone 20-hydroxyecdysone.[3][4] this compound has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and potential anabolic effects.[5][6] This document provides a detailed protocol for the extraction of this compound from its natural sources and its subsequent purification using High-Performance Liquid Chromatography (HPLC), a robust and widely used technique for the isolation of natural products.[4]

Extraction of this compound from Lychnis flos-cuculi

This protocol is based on methods developed for the extraction of phytoecdysteroids from Lychnis flos-cuculi (Ragged Robin), a known source of this compound.[3][6][7]

Experimental Protocol

-

Plant Material Preparation :

-